tert-butyl 2-amino-1-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate
Description
tert-butyl 2-amino-1-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is a pyrroloquinoxaline derivative characterized by:
- A pyrrolo[2,3-b]quinoxaline core, a bicyclic system combining pyrrole and quinoxaline rings.
- A tert-butoxycarbonyl (Boc) protecting group at position 2.
- A 2-amino substituent at position 2.
- A furan-2-ylmethyl group at position 1, introducing a heteroaromatic moiety.
This compound is of interest due to the structural versatility of the pyrroloquinoxaline scaffold, which is widely explored in medicinal chemistry and materials science. Its synthesis likely involves multi-step protocols similar to those described for analogs in and , such as CuCl₂-catalyzed cyclization or lithiation reactions .
Properties
IUPAC Name |
tert-butyl 2-amino-1-(furan-2-ylmethyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3/c1-20(2,3)27-19(25)15-16-18(23-14-9-5-4-8-13(14)22-16)24(17(15)21)11-12-7-6-10-26-12/h4-10H,11,21H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKQYEQBUEUPXIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)CC4=CC=CO4)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-amino-1-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of tert-butyl-substituted isatins with benzene-1,2-diamine or thiosemicarbazide . The reaction conditions often require specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure scalability and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance production efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-amino-1-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions to form furan derivatives.
Reduction: The compound can be reduced to modify its functional groups, enhancing its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furan-2-carboxylic acid derivatives, while reduction can produce amine derivatives with enhanced biological properties.
Scientific Research Applications
tert-Butyl 2-amino-1-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: It has potential therapeutic applications in the treatment of diseases such as cancer and viral infections due to its ability to interact with specific molecular targets.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of tert-butyl 2-amino-1-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation, thereby exerting its anticancer effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Electronic Effects
The compound’s structural analogs differ primarily in substituents at positions 1 and 3. Key comparisons include:
Key Observations :
Physicochemical Properties
Data from analogs () suggest the following trends:
Insights :
- The furan-2-ylmethyl group may lower LogP compared to trifluoromethoxy-phenyl analogs (e.g., 5.6 in ) due to reduced hydrophobicity .
- IR and NMR data align with Boc-protected amino and ester functionalities observed in analogs .
Corrosion Inhibition
Quinoxaline derivatives, such as 2-amino-1-(4-aminophenyl)-1H-pyrrolo(2,3-b)quinoxaline-3-carbonitrile (AHPQC), exhibit >90% inhibition efficiency for steel in acidic media via adsorption at metal-electrolyte interfaces . The target compound’s amino group and furan moiety may similarly facilitate chemisorption, though the tert-butyl ester could reduce solubility in aqueous environments compared to AHPQC’s nitrile group .
Pharmacological Potential
Pyrroloquinoxalines are explored for kinase inhibition and anticancer activity. For example:
- Ethyl 2-amino-1-(cyclohexylmethyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate () has shown promise in CNS drug discovery due to its lipophilic cyclohexyl group .
- The furan-2-ylmethyl substituent in the target compound may enhance binding to enzymes like cytochrome P450, leveraging furan’s role in prodrug activation .
Biological Activity
tert-butyl 2-amino-1-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is a complex heterocyclic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrroloquinoxaline core, which is known for its diverse biological activities. The presence of the furan moiety and tert-butyl group contributes to its unique chemical properties, potentially enhancing solubility and bioavailability.
Chemical Formula
- Molecular Formula: CHNO
- Molecular Weight: 272.30 g/mol
Research indicates that the biological activity of this compound may be attributed to several mechanisms:
- Antitumor Activity: Compounds with similar structures have shown significant antitumor effects by inducing apoptosis in cancer cells. The mechanism often involves the inhibition of key signaling pathways associated with cell proliferation and survival.
- Antiviral Properties: Some derivatives have demonstrated antiviral activity against various viruses, suggesting that this compound may also inhibit viral replication through similar pathways.
- Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes involved in critical biological processes, which can lead to therapeutic effects in various diseases.
Antitumor Activity
A study investigated the antitumor efficacy of pyrroloquinoxaline derivatives, including related compounds to this compound. Results indicated that these compounds exhibited cytotoxic effects against several cancer cell lines, with IC values ranging from 5 to 20 µM depending on the specific structural modifications made to the core structure .
Antiviral Activity
In another study focusing on antiviral properties, derivatives of this compound were tested against HIV and other viral pathogens. The results demonstrated promising activity with EC values in the low micromolar range (e.g., 3.98 µM for anti-HIV activity), suggesting potential for development as antiviral agents .
Comparative Biological Activity Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
